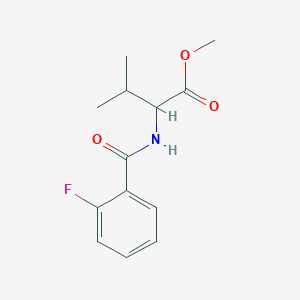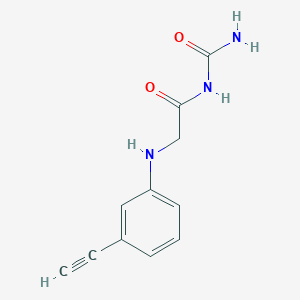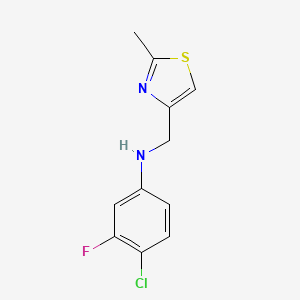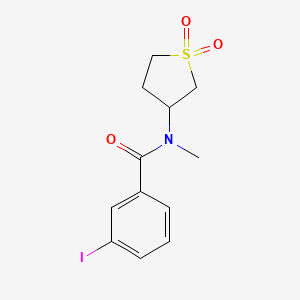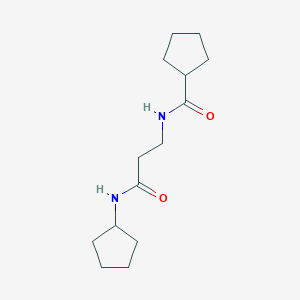
n-(3-(Cyclopentylamino)-3-oxopropyl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of N-(3-(Cyclopentylamino)-3-oxopropyl)cyclopentanecarboxamide can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanecarboxylic acid with cyclopentylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction typically occurs under mild conditions, with the formation of the amide bond being facilitated by the coupling agent . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
N-(3-(Cyclopentylamino)-3-oxopropyl)cyclopentanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-(3-(Cyclopentylamino)-3-oxopropyl)cyclopentanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of N-(3-(Cyclopentylamino)-3-oxopropyl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
N-(3-(Cyclopentylamino)-3-oxopropyl)cyclopentanecarboxamide can be compared with other similar compounds, such as:
Cyclopentanecarboxamide derivatives: These compounds share a similar cyclic structure and amide functional group, but differ in their substituents, leading to variations in their chemical and biological properties.
Cyclohexanecarboxamide derivatives: These compounds have a six-membered ring instead of a five-membered ring, which can affect their stability and reactivity.
Cyclopentylamine derivatives: These compounds contain the cyclopentylamine moiety but differ in their additional functional groups, influencing their overall properties.
Eigenschaften
Molekularformel |
C14H24N2O2 |
|---|---|
Molekulargewicht |
252.35 g/mol |
IUPAC-Name |
N-[3-(cyclopentylamino)-3-oxopropyl]cyclopentanecarboxamide |
InChI |
InChI=1S/C14H24N2O2/c17-13(16-12-7-3-4-8-12)9-10-15-14(18)11-5-1-2-6-11/h11-12H,1-10H2,(H,15,18)(H,16,17) |
InChI-Schlüssel |
JOJJYFPWCCHTEG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)C(=O)NCCC(=O)NC2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


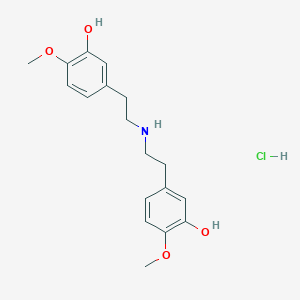
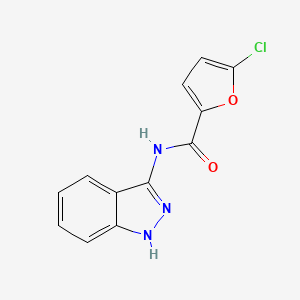
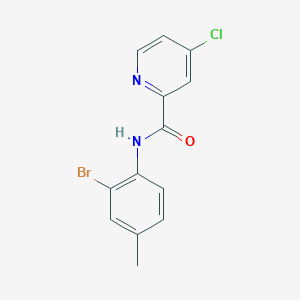
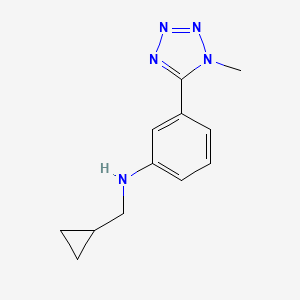
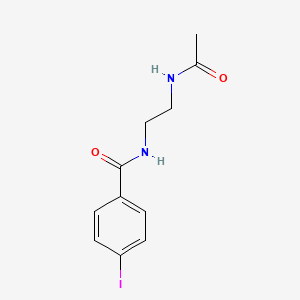
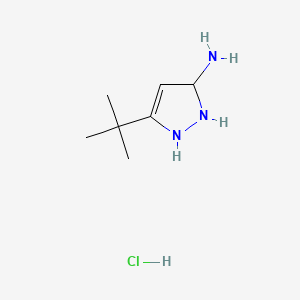
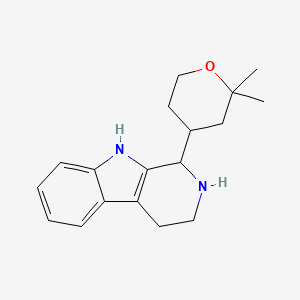
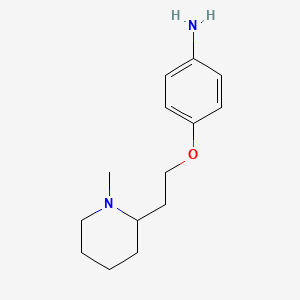
![3-[(3-Methyl-1,2-oxazol-5-yl)methoxy]propanoic acid](/img/structure/B14915220.png)
![[4-(4-Phenylphenyl)-1-triazolyl]-(1-pyrrolidinyl)methanone](/img/structure/B14915221.png)
